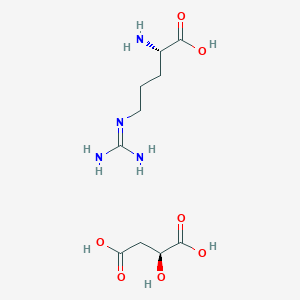![molecular formula C13H11BrMgO B1590732 Magnesium,bromo[3-(phenylmethoxy)phenyl]- CAS No. 36281-96-6](/img/structure/B1590732.png)
Magnesium,bromo[3-(phenylmethoxy)phenyl]-
Vue d'ensemble
Description
Synthesis Analysis
Phenylmagnesium bromide, a similar compound, is prepared by the reaction of bromobenzene with magnesium metal . It is commercially available as solutions of diethyl ether or tetrahydrofuran (THF) . Laboratory preparation involves treating bromobenzene with magnesium metal, usually in the form of turnings . A small amount of iodine may be used to activate the magnesium to initiate the reaction .Molecular Structure Analysis
Although phenylmagnesium bromide is routinely represented as C6H5MgBr, the molecule is more complex . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent . Thus, the Mg is tetrahedral and obeys the octet rule .Chemical Reactions Analysis
Phenylmagnesium bromide is a Grignard reagent . It is often used as a synthetic equivalent for the phenyl “Ph-” synthon . It is involved in the synthesis of end-functionalized regioregular poly (3-alkylthiophene)s, 1,3,3-trimethyl-6-phenyl-2-oxabicyclo [2.2.2]octan-6-ol, o-substituted benzophenones and 6-benzyl-1,3,3-trimethyl-2-oxabicyclo [2.2.2]octan-6-ol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.34 . It is a 1.0 M solution in THF with a boiling point of 65-67 °C and a density of 1.013 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis of Regioregular Poly(3-alkylthiophene)s
3-(Benzyloxy)phenylmagnesium bromide is utilized in the synthesis of end-functionalized regioregular poly(3-alkylthiophene)s. These polymers are significant in the field of organic electronics due to their semiconducting properties, which are essential for applications like organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Generation of Secondary Amines
This compound is also employed in the monoalkylation of aliphatic primary amines to generate secondary amines through the Grignard reaction. Secondary amines have widespread use in organic synthesis and as intermediates in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation of Tertiary Alcohols
The compound can be used to prepare tertiary alcohols by reacting with ketones such as benzophenone. This reaction is a classic example of a Grignard reaction, which is foundational in organic chemistry for constructing complex alcohols from simpler precursors .
Formation of Triphenylmethanol
In a similar vein, it can be used in variations of the Grignard reaction with benzophenone to form triphenylmethanol. Triphenylmethanol is an important compound used in research and industrial applications due to its role as an intermediate and its properties as a solid organic acid .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDMSRNJRWBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36281-96-6 | |
| Record name | 36281-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















